2-Methyl-6-propoxybenzoic acid
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Overview
Description
2-Methyl-6-propoxybenzoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, characterized by the presence of a methyl group at the second position and a propoxy group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-propoxybenzoic acid typically involves the esterification of 2-methyl-6-hydroxybenzoic acid with propanol, followed by hydrolysis. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The esterification process involves heating the reactants under reflux conditions to facilitate the formation of the ester, which is then hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-propoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-carboxy-6-propoxybenzoic acid.
Reduction: The carboxyl group can be reduced to an alcohol group, forming 2-methyl-6-propoxybenzyl alcohol.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: 2-Carboxy-6-propoxybenzoic acid
Reduction: 2-Methyl-6-propoxybenzyl alcohol
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-propoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Methyl-6-propoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The propoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
2-Methyl-6-ethoxybenzoic acid: Similar structure with an ethoxy group instead of a propoxy group.
2-Methyl-6-butoxybenzoic acid: Contains a butoxy group instead of a propoxy group.
2-Methyl-6-methoxybenzoic acid: Features a methoxy group in place of the propoxy group.
Uniqueness: 2-Methyl-6-propoxybenzoic acid is unique due to the specific length and structure of its propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its solubility and interaction with various biological targets.
Properties
IUPAC Name |
2-methyl-6-propoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-7-14-9-6-4-5-8(2)10(9)11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZLJULHEVGUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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